6-[[4-[2-(4-tert-butylphenyl)-3H-benzimidazol-5-yl]piperazin-1-yl]methyl]quinoxaline;dihydrochloride
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Overview
Description
6-[[4-[2-(4-tert-butylphenyl)-3H-benzimidazol-5-yl]piperazin-1-yl]methyl]quinoxaline;dihydrochloride is a potent and highly insoluble compound known for its role as a gonadotropin-releasing hormone receptor (GnRH-R) antagonist . This compound has been studied for its pharmacokinetic properties and its ability to lower plasma luteinizing hormone (LH) levels in rats after oral administration .
Preparation Methods
The synthesis of 6-[[4-[2-(4-tert-butylphenyl)-3H-benzimidazol-5-yl]piperazin-1-yl]methyl]quinoxaline involves several steps. The key synthetic route includes the modification of a 2-phenyl-4-piperazinylbenzimidazole template and a quinoxaline-2,3-dione pharmacophore . The reaction conditions typically involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form the desired product . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoxaline derivatives.
Reduction: Reduction reactions can modify the benzimidazole and quinoxaline moieties.
Substitution: Substitution reactions, particularly involving the piperazine ring, are common.
Common reagents used in these reactions include palladium catalysts, boronic acids, and bases such as potassium carbonate . Major products formed from these reactions include modified quinoxaline and benzimidazole derivatives.
Scientific Research Applications
6-[[4-[2-(4-tert-butylphenyl)-3H-benzimidazol-5-yl]piperazin-1-yl]methyl]quinoxaline has several scientific research applications:
Mechanism of Action
The compound exerts its effects by acting as a GnRH-R antagonist . It binds to the GnRH receptor, preventing the natural ligand from activating the receptor. This inhibition leads to a decrease in the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which are critical for reproductive function . The molecular targets involved include the GnRH receptor and associated signaling pathways .
Comparison with Similar Compounds
Similar compounds to 6-[[4-[2-(4-tert-butylphenyl)-3H-benzimidazol-5-yl]piperazin-1-yl]methyl]quinoxaline include other GnRH-R antagonists such as elagolix and relugolix . These compounds share a similar mechanism of action but differ in their pharmacokinetic properties and clinical applications . The uniqueness of 6-[[4-[2-(4-tert-butylphenyl)-3H-benzimidazol-5-yl]piperazin-1-yl]methyl]quinoxaline lies in its specific structural modifications that enhance its pharmacokinetic profile and receptor binding affinity .
Properties
Molecular Formula |
C30H34Cl2N6 |
---|---|
Molecular Weight |
549.5 g/mol |
IUPAC Name |
6-[[4-[2-(4-tert-butylphenyl)-3H-benzimidazol-5-yl]piperazin-1-yl]methyl]quinoxaline;dihydrochloride |
InChI |
InChI=1S/C30H32N6.2ClH/c1-30(2,3)23-7-5-22(6-8-23)29-33-26-11-9-24(19-28(26)34-29)36-16-14-35(15-17-36)20-21-4-10-25-27(18-21)32-13-12-31-25;;/h4-13,18-19H,14-17,20H2,1-3H3,(H,33,34);2*1H |
InChI Key |
HUWRWFMDFKADHL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)N4CCN(CC4)CC5=CC6=NC=CN=C6C=C5.Cl.Cl |
Origin of Product |
United States |
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